molecular formula C13H24N4O B6645048 5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine

5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine

货号: B6645048
分子量: 252.36 g/mol
InChI 键: VDQFXHJYUMCCEK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine, also known as ETC-1002, is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications. ETC-1002 is a novel, orally active, and selective modulator of ATP-citrate lyase (ACL), an enzyme that plays a crucial role in lipid metabolism.

作用机制

5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine is a selective modulator of ACL, an enzyme that catalyzes the conversion of citrate to acetyl-CoA, a key substrate for lipid synthesis. By inhibiting ACL, this compound reduces the production of fatty acids and cholesterol in the liver, leading to a decrease in circulating levels of LDL cholesterol and triglycerides. Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), a cellular energy sensor that regulates lipid and glucose metabolism, further contributing to its beneficial effects on lipid and glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of circulating levels of LDL cholesterol and triglycerides, and the increase in HDL cholesterol levels. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects, which may further contribute to its therapeutic potential in cardiovascular disease. This compound has also been shown to improve insulin sensitivity and glucose metabolism, making it a promising drug candidate for the treatment of diabetes.

实验室实验的优点和局限性

5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine has several advantages for lab experiments, including its oral bioavailability and selective modulation of ACL, which makes it a useful tool for studying the role of ACL in lipid and glucose metabolism. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials. However, the limitations of this compound for lab experiments include its low solubility and stability, which may impact its efficacy and reproducibility.

未来方向

Several future directions for the research and development of 5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine are currently being explored. These include the investigation of its therapeutic potential in other diseases, such as non-alcoholic fatty liver disease, as well as the development of novel formulations and delivery methods to improve its solubility and stability. Additionally, the identification of biomarkers that predict the response to this compound treatment may further enhance its clinical utility. Finally, the combination of this compound with other lipid-lowering agents, such as statins, may provide synergistic effects and improve its overall therapeutic efficacy.

合成方法

The synthesis of 5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine involves a series of chemical reactions, starting from 3-ethoxycyclobutanone, which is converted to the corresponding hydrazone. The hydrazone is then reacted with N,N-dimethylformamide dimethyl acetal to form the imine intermediate, which is subsequently reduced with sodium borohydride to give the amine product, this compound. The overall yield of the synthesis process is approximately 20%.

科学研究应用

5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine has been extensively studied for its potential therapeutic applications in various diseases, including dyslipidemia, atherosclerosis, and diabetes. Dyslipidemia is a condition characterized by abnormal levels of lipids in the blood, which is a major risk factor for cardiovascular disease. This compound has been shown to lower LDL cholesterol and triglyceride levels, while increasing HDL cholesterol levels, making it a promising drug candidate for the treatment of dyslipidemia. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects, which may further contribute to its therapeutic potential in cardiovascular disease.

属性

IUPAC Name

5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O/c1-5-18-12-6-10(7-12)14-8-11-9-15-13(16(2)3)17(11)4/h9-10,12,14H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQFXHJYUMCCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)NCC2=CN=C(N2C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。